molecular formula C20H25N5OS B13713927 N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine

N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine

Cat. No.: B13713927
M. Wt: 383.5 g/mol
InChI Key: CGHFZVZVNNGGGV-UHFFFAOYSA-N
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Description

N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[77002,6011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine is a complex organic compound with a unique structure that includes a morpholine ring, a thia-triazatetracyclo framework, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine involves multiple steps, starting with the preparation of the core tetracyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the morpholine and butan-2-yl groups under specific reaction conditions. The exact synthetic route and conditions can vary, but common reagents include strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[77002,6

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or as a potential drug candidate.

    Medicine: Its potential medicinal properties could be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-7-(morpholin-4-yl)-10-thia-8,13,15-triazatetracyclo[7.7.0.0{2,6}.0{11,16}]hexadeca-1,6,8,11,13,15-hexaen-12-amine
  • 14-methylsulfanyl-N-(3-morpholin-4-ylpropyl)-7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine

Uniqueness

N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine stands out due to its specific combination of functional groups and its tetracyclic structure. This unique arrangement allows it to participate in a variety of chemical reactions and interact with biological molecules in distinctive ways, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine

InChI

InChI=1S/C20H25N5OS/c1-3-12(2)23-18-17-16(21-11-22-18)15-13-5-4-6-14(13)19(24-20(15)27-17)25-7-9-26-10-8-25/h11-12H,3-10H2,1-2H3,(H,21,22,23)

InChI Key

CGHFZVZVNNGGGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=NC2=C1SC3=C2C4=C(CCC4)C(=N3)N5CCOCC5

Origin of Product

United States

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